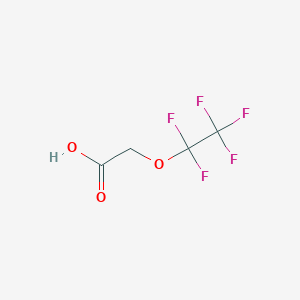

Pentafluoroethyloxy-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pentafluoroethyloxy-acetic acid is a fluorinated organic compound with the molecular formula C6H7F5O3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it a compound of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluoroethyloxy-acetic acid can be synthesized through several methods. One common approach involves the reaction of ethyl 2-(perfluoroethoxy)acetate with a suitable acid catalyst. The reaction typically requires controlled temperatures and specific solvents to ensure high yield and purity . Another method involves the fluorination of ethyloxy-acetic acid derivatives using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to handle the high reactivity of fluorinating agents and ensure the safe and efficient production of the compound. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality and consistency .

Análisis De Reacciones Químicas

Types of Reactions

Pentafluoroethyloxy-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pentafluoroethyloxy-acetic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of pentafluoroethyloxy-acetic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This property is particularly useful in designing enzyme inhibitors and receptor modulators for therapeutic applications .

Comparación Con Compuestos Similares

Pentafluoroethyloxy-acetic acid can be compared with other fluorinated compounds such as:

Perfluorooctanoic acid (PFOA): Known for its use in industrial applications but has raised environmental and health concerns due to its persistence and bioaccumulation.

Perfluorooctane sulfonic acid (PFOS): Similar to PFOA, used in various applications but also associated with environmental and health risks.

Perfluorobutanesulfonic acid (PFBS): A shorter-chain alternative to PFOS, designed to reduce environmental persistence while maintaining similar properties.

This compound stands out due to its unique balance of stability and reactivity, making it a versatile compound for various applications while potentially offering a safer profile compared to longer-chain fluorinated compounds.

Actividad Biológica

Pentafluoroethyloxy-acetic acid (PFEA) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of PFEA, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

- Molecular Formula : C6H7F5O3

- Molecular Weight : 222.11 g/mol

- CAS Number : 22410-43-1

- IUPAC Name : Ethyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate

PFEA is characterized by the presence of five fluorine atoms, which significantly influence its reactivity and interaction with biological molecules. The compound exists primarily as an ethyl ester and is noted for its ability to interact with various enzymes and proteins.

PFEA exhibits biological activity primarily through its interaction with enzymes and cellular pathways. Notably:

- Enzyme Interaction : It has been documented to inhibit the activity of carboxylester lipase (CEL), an enzyme involved in the hydrolysis of ester bonds. This inhibition can lead to altered metabolic processes within cells.

- Cellular Effects : PFEA influences cell signaling pathways and gene expression. Research indicates that it can affect mitochondrial function and intracellular calcium levels, potentially leading to changes in cell viability.

Biological Activity

The biological activity of PFEA can be categorized into several areas:

2. Cytotoxicity

Research indicates that higher doses of PFEA can lead to cytotoxic effects, including mitochondrial dysfunction and cell death. The relationship between dosage and cellular response highlights the need for careful consideration in therapeutic applications.

Case Study 1: Inhibition of Carboxylester Lipase

In a laboratory setting, PFEA was shown to inhibit CEL effectively. This inhibition was quantified using enzyme assays that measured the hydrolysis rate of fatty acid ethyl esters. The results indicated a significant decrease in enzyme activity when treated with varying concentrations of PFEA, suggesting potential applications in metabolic disorders where CEL plays a role.

Case Study 2: Impact on Cellular Metabolism

In vitro studies have demonstrated that PFEA alters mitochondrial function in cultured cells. The compound was found to induce changes in ATP production and calcium homeostasis, which are critical for maintaining cellular health. These findings suggest that PFEA could be explored for its potential therapeutic effects on metabolic diseases.

Summary Table of Biological Activities

| Biological Activity | Observations/Findings |

|---|---|

| Antibacterial Activity | Potential based on structural similarity to acetic acid |

| Enzyme Inhibition | Significant inhibition of carboxylester lipase |

| Cytotoxic Effects | Induces mitochondrial dysfunction at high doses |

| Cellular Metabolism | Alters ATP production and calcium levels |

Propiedades

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5O3/c5-3(6,7)4(8,9)12-1-2(10)11/h1H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAHPWZULBRKNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OC(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.